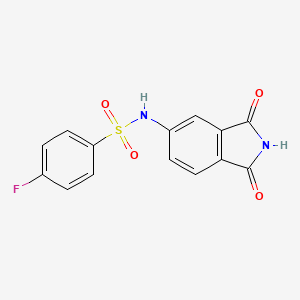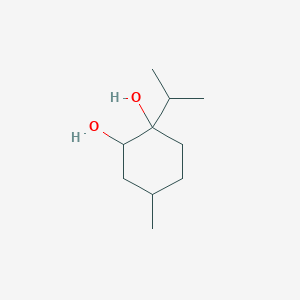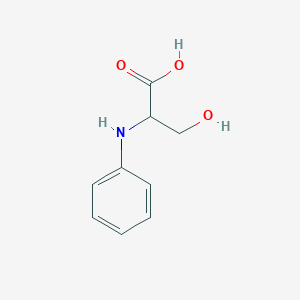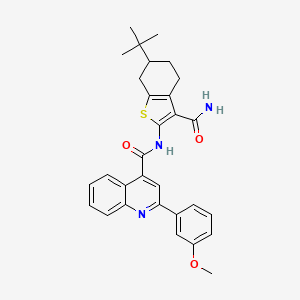amino}-2-methyl-1H-isoindole-1,3(2H)-dione CAS No. 73819-88-2](/img/structure/B14160041.png)
5-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexyl](ethyl)amino}-2-methyl-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexylamino}-2-methyl-1H-isoindole-1,3(2H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure with multiple isoindole and dioxo groups, which contribute to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexylamino}-2-methyl-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the isoindole core, followed by the introduction of the dioxo groups and the hexyl chain. The final step involves the attachment of the ethylamino group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-{6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexylamino}-2-methyl-1H-isoindole-1,3(2H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
Wissenschaftliche Forschungsanwendungen
5-{6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexylamino}-2-methyl-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-{6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexylamino}-2-methyl-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s isoindole and dioxo groups allow it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-{6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexylamino}-2-methyl-1H-isoindole-1,3(2H)-dione
- 5-{6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexylamino}-2-methyl-1H-isoindole-1,3(2H)-dione
Uniqueness
The unique combination of isoindole and dioxo groups in 5-{6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexylamino}-2-methyl-1H-isoindole-1,3(2H)-dione sets it apart from similar compounds
Eigenschaften
CAS-Nummer |
73819-88-2 |
|---|---|
Molekularformel |
C25H27N3O4 |
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
5-[6-(1,3-dioxoisoindol-2-yl)hexyl-ethylamino]-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C25H27N3O4/c1-3-27(17-12-13-20-21(16-17)23(30)26(2)22(20)29)14-8-4-5-9-15-28-24(31)18-10-6-7-11-19(18)25(28)32/h6-7,10-13,16H,3-5,8-9,14-15H2,1-2H3 |
InChI-Schlüssel |
JFMDWSBXJYVELU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCCCCCN1C(=O)C2=CC=CC=C2C1=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-[(2-chlorobenzyl)carbamoyl]-L-alaninate](/img/structure/B14159960.png)
![1-Benzyl-2-[(2-bromobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14159967.png)
![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, (R)-](/img/structure/B14159973.png)
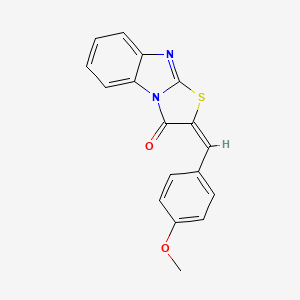
![6,7-dimethoxy-3-({4-[(E)-phenyldiazenyl]phenyl}amino)-2-benzofuran-1(3H)-one](/img/structure/B14159979.png)
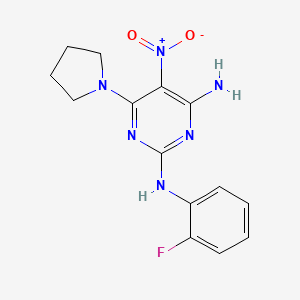
![N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14159991.png)
